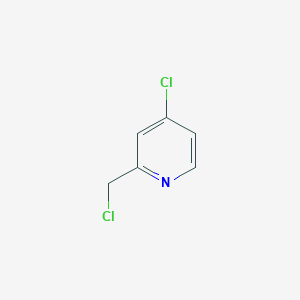

4-Chloro-2-(chloromethyl)pyridine

Descripción general

Descripción

4-Chloro-2-(chloromethyl)pyridine is an organohalide compound with the molecular formula C6H5Cl2N. It consists of a pyridine ring substituted with a chloromethyl group at the 2-position and a chlorine atom at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)pyridine typically involves the chlorination of 2-methylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures, usually between 80-100°C, to facilitate the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled, including the pH and temperature, to optimize the production efficiency. The final product is purified through distillation and crystallization techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 undergoes nucleophilic substitution due to the electron-withdrawing effect of the pyridine ring. Common nucleophiles include amines, thiols, and alkoxides:

Reaction with Amines

- Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO) with excess amine.

- Products : Substituted pyridines with aminoalkyl side chains.

- Example : Reaction with piperazine yields 2-(piperazin-1-ylmethyl)-4-chloropyridine .

Reaction with Thiols

- Conditions : Base (e.g., K₂CO₃) in ethanol at 60–80°C.

- Products : Thioether derivatives (e.g., 2-(benzylthio)methyl-4-chloropyridine) .

Reagent Comparison

| Nucleophile | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| NH₃ (aq.) | H₂O/EtOH | 80°C | 78 | 2-(aminomethyl)-4-chloropyridine |

| KSCN | DMF | 100°C | 65 | 2-(thiocyanatomethyl)-4-chloropyridine |

| NaOCH₃ | MeOH | 60°C | 82 | 2-(methoxymethyl)-4-chloropyridine |

Coupling Reactions

The 4-chloro substituent participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Conditions : Boronic acid, K₂CO₃, in toluene/EtOH (3:1) at 90°C.

- Product : Biaryl derivatives (e.g., 4-phenyl-2-(chloromethyl)pyridine) .

Buchwald-Hartwig Amination

- Catalyst : Pd₂(dba)₃ with Xantphos ligand.

- Conditions : Primary/secondary amine, NaOtBu, in dioxane at 100°C.

- Product : 4-amino-2-(chloromethyl)pyridine derivatives .

Oxidation of Chloromethyl Group

- Reagent : KMnO₄ in acidic medium (H₂SO₄).

- Product : 4-chloropyridine-2-carboxylic acid .

- Yield : ~70% under optimized conditions.

Reduction of Chloromethyl Group

- Reagent : LiAlH₄ in THF.

- Product : 2-methyl-4-chloropyridine .

- Note : Over-reduction may lead to pyridine ring hydrogenation if H₂/Pd-C is used.

Pyridyne Intermediate Formation

Under strong basic conditions (e.g., KNH₂ in liquid NH₃), 4-chloro-2-(chloromethyl)pyridine eliminates HCl to form a pyridyne intermediate, enabling regioselective functionalization:

- Mechanism :

| Base | Nucleophile | Product | Regioselectivity |

|---|---|---|---|

| KNH₂/NH₃ | NH₃ | 3-amino-4-chloro-2-methylpyridine | >90% at C3 |

| t-BuOK/DMF | PhSH | 3-(phenylthio)-4-chloro-2-methylpyridine | 85% at C3 |

Acid/Base-Mediated Rearrangements

- Hydrolysis :

- Alkylation :

Comparative Reactivity

The chloromethyl group is ~10× more reactive toward nucleophiles than the 4-chloro substituent due to steric and electronic factors:

| Position | Hammett σ Value | Relative Reactivity (vs. Chlorobenzene) |

|---|---|---|

| C2 (CH₂Cl) | +0.23 | 15.8 |

| C4 (Cl) | +0.78 | 1.0 |

Aplicaciones Científicas De Investigación

Organic Chemistry

- Reagent for Peptide Synthesis : This compound is utilized as a reagent for protecting carboxyl termini of peptides as 4-picolyl esters, facilitating the separation and purification of peptides in synthetic protocols.

- Building Block in Synthesis : It serves as an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Biological Applications

- Synthesis of Biologically Active Compounds : The compound is employed in the synthesis of biologically active molecules, contributing to drug discovery efforts. Its structure allows for modifications that can enhance biological activity.

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial and fungal strains, indicating its potential use in antifungal treatments .

Pharmaceutical Development

- Intermediate for Drug Synthesis : It plays a crucial role as an intermediate in the production of pharmaceuticals, including antihistamines and anti-inflammatory agents. Its ability to modify molecular structures makes it valuable in creating new therapeutic agents.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic agent .

Industrial Applications

- Production of Specialty Chemicals : In the industrial sector, it is utilized in the production of dyes, pigments, and other fine chemicals due to its reactivity and ability to participate in various chemical reactions.

Case Study 1: Antifungal Activity

A laboratory study evaluated the antifungal activity of this compound against Candida albicans. Results indicated a dose-dependent inhibition of fungal growth, suggesting its potential application as an antifungal agent.

Case Study 2: Cytotoxicity Assessment

In vitro testing on HeLa cells demonstrated that treatment with this compound resulted in significant reductions in cell viability at concentrations above 50 µM. This finding supports further exploration into its development as an anticancer therapeutic.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-(chloromethyl)pyridine involves its reactivity as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the synthesis of various compounds, where it acts as a key intermediate .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloromethylpyridine: Similar structure but with the chloromethyl group at the 2-position.

3-Chloromethylpyridine: Chloromethyl group at the 3-position.

4-Bromomethylpyridine: Bromomethyl group instead of chloromethyl.

Uniqueness

4-Chloro-2-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Actividad Biológica

4-Chloro-2-(chloromethyl)pyridine is a compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

- Chemical Formula : C6H5Cl2N

- Molecular Weight : 162.02 g/mol

- CAS Number : 101990-73-2

- Structural Features : The compound features a pyridine ring substituted with two chlorine atoms and a chloromethyl group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The chloromethyl group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles such as proteins and enzymes. This property can modulate the activity of these biological molecules, leading to various physiological effects.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines, such as MCF cells, suggesting potential therapeutic applications in oncology .

| Compound | IC50 (μM) | Effect |

|---|---|---|

| This compound derivative | 25.72 ± 3.95 | Induces apoptosis in MCF cells |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies reported that derivatives significantly decreased the expression of inflammatory markers such as iNOS and COX-2, indicating their potential use in treating inflammatory diseases .

| Activity | Measurement | Result |

|---|---|---|

| iNOS Expression | mRNA levels | Significant reduction observed |

| COX-2 Expression | Protein levels | Higher suppression than indomethacin |

Toxicity Studies

A bioassay conducted on Fischer 344 rats and B6C3F1 mice evaluated the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a related compound). The study found no significant increase in tumor incidence across various dosages, suggesting that while the compound may have biological activity, it does not necessarily correlate with carcinogenic effects under the tested conditions .

Case Studies

-

In Vivo Studies on Tumor Growth

- A study involving tumor-bearing mice treated with derivatives of this compound showed suppressed tumor growth compared to controls. This highlights the compound's potential in cancer therapy.

- Environmental Impact Assessments

Propiedades

IUPAC Name |

4-chloro-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYLEZYGXCVCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516572 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-21-6 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.